5'-Azido-5'-deoxy-2'-o-methyluridine
Overview
Description
5’-Azido-5’-deoxy-2’-o-methyluridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is particularly notable for its use in click chemistry, a class of biocompatible chemical reactions that are used to quickly and reliably join molecular components .
Preparation Methods
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which involves the reaction of an azide with an alkyne to form a triazole ring . The reaction conditions usually require a copper catalyst and can be performed under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5’-Azido-5’-deoxy-2’-o-methyluridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in substitution reactions, particularly with alkyne-containing molecules in the presence of a copper catalyst (CuAAC).
Cycloaddition Reactions: It can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the azide group can potentially be reduced to an amine under appropriate conditions.
Scientific Research Applications
5’-Azido-5’-deoxy-2’-o-methyluridine has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: It serves as a tool for labeling and tracking biomolecules in various biological systems.
Industry: It is used in the development of new materials and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5’-Azido-5’-deoxy-2’-o-methyluridine involves its incorporation into nucleic acids, where it can inhibit DNA synthesis and induce apoptosis. The azide group allows it to participate in click chemistry reactions, facilitating the attachment of various molecular probes and drugs. This makes it a valuable tool for studying cellular processes and developing targeted therapies .
Comparison with Similar Compounds
5’-Azido-5’-deoxy-2’-o-methyluridine is unique due to its azide group, which enables click chemistry reactions. Similar compounds include:
5’-Azido-5’-deoxy-5-methyluridine: Another purine nucleoside analog with similar anticancer properties.
5’-Azido-5’-deoxy-2’-o-(2-methoxyethyl)-5-methyluridine: This compound also features an azide group and is used in similar applications.
These compounds share the ability to undergo click chemistry reactions and have broad antitumor activity, but they differ in their specific molecular structures and reactivity profiles.
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-19-8-7(17)5(4-12-14-11)20-9(8)15-3-2-6(16)13-10(15)18/h2-3,5,7-9,17H,4H2,1H3,(H,13,16,18)/t5-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLIVFPXXFWEK-ZOQUXTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579023 | |
Record name | 5'-Azido-5'-deoxy-2'-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194034-68-9 | |
Record name | 5'-Azido-5'-deoxy-2'-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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